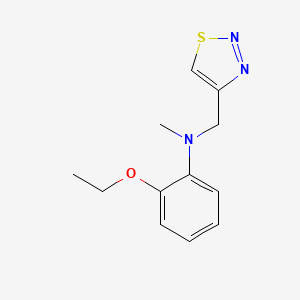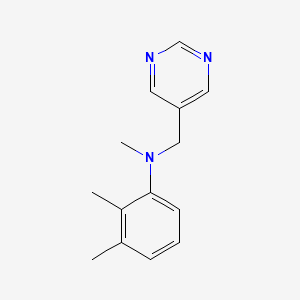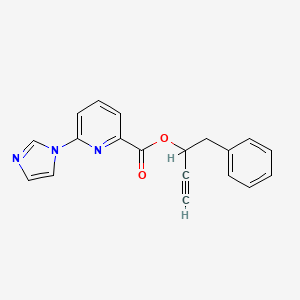
2-(Quinolin-4-ylamino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-4-ylamino)cyclopentan-1-ol, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in natural products and synthetic compounds. QCA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-4-ylamino)cyclopentan-1-ol is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to bind to the TRPC5 ion channel and inhibit its activity, which may lead to a reduction in calcium influx and downstream signaling pathways. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to activate the GPR35 receptor, which may lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the activation of receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol in laboratory experiments is its potency and specificity for ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel and a specific activator of the GPR35 receptor. However, one limitation of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol is its potential toxicity at high concentrations, which may limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for the use of 2-(Quinolin-4-ylamino)cyclopentan-1-ol in scientific research. One area of interest is the study of the role of TRPC5 ion channels in neurological disorders, such as epilepsy and Parkinson's disease. 2-(Quinolin-4-ylamino)cyclopentan-1-ol may also be useful in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-(Quinolin-4-ylamino)cyclopentan-1-ol may be useful in the study of the immune system and its role in cancer development and progression.
Métodos De Síntesis
2-(Quinolin-4-ylamino)cyclopentan-1-ol can be synthesized using a variety of methods, including the reaction of 4-aminophenylcyclopentanol with quinoline in the presence of a catalyst. Other methods include the reaction of cyclopentanone with 4-aminophenylhydrazine followed by cyclization with quinoline.
Aplicaciones Científicas De Investigación
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein kinases. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel, which is involved in a variety of physiological processes. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to bind to and activate the GPR35 receptor, which is involved in immune system regulation.
Propiedades
IUPAC Name |
2-(quinolin-4-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13(14)16-12-8-9-15-11-5-2-1-4-10(11)12/h1-2,4-5,8-9,13-14,17H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGTXXWHWCUVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-ylamino)cyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)
![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)